molecular formula C16H25N3O2 B5286689 N-(1-ISOPROPYL-4-PIPERIDYL)-N'-(2-METHOXYPHENYL)UREA

N-(1-ISOPROPYL-4-PIPERIDYL)-N'-(2-METHOXYPHENYL)UREA

Cat. No.: B5286689
M. Wt: 291.39 g/mol
InChI Key: LSIVUXZIDFEREV-UHFFFAOYSA-N
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Description

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both piperidyl and methoxyphenyl groups, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA typically involves the reaction of 1-isopropyl-4-piperidylamine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The piperidyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The piperidyl group could play a role in binding to target proteins, while the methoxyphenyl group might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-HYDROXYPHENYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-CHLOROPHENYL)UREA: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12(2)19-10-8-13(9-11-19)17-16(20)18-14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIVUXZIDFEREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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